
(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride
Übersicht
Beschreibung
The compound “(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride” is a complex organic molecule. It is also known as an impurity of Oxytetracycline . The CAS number for this compound is 4660-26-8 .
Molecular Structure Analysis
This compound contains a total of 62 bonds, including 39 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 5 double bonds, and 11 aromatic bonds. It also contains 4 six-membered rings and 3 ten-membered rings .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 749.4±60.0 °C and a predicted density of 1.68±0.1 g/cm3. Its pKa is predicted to be 4.50±1.00 .Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
One significant application of dimethylamino compounds is in the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. Studies have shown that radioligands, including compounds with dimethylamino groups, have been effective in detecting amyloid in patients with mild cognitive impairment and Alzheimer's disease, offering potential for early disease detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Antitumor Activity of Imidazole Derivatives
Research on imidazole derivatives, including those with dimethyl groups, has shown promising antitumor activity. These compounds have been studied for their potential as new antitumor drugs, with some already passing the preclinical testing stage. The structural modifications to imidazole compounds, potentially similar in nature to the chemical compound , indicate the role of dimethylamino groups in enhancing biological activity (Iradyan et al., 2009).
Hydroxypyridinone Complexes with Aluminium
Another application of dimethylamino derivatives is found in the development of efficient Al (and Fe) chelators, such as hydroxypyridinones, for potential medical uses. These compounds have shown high affinity for Al3+ ions and favorable lipophilic-hydrophilic balance, suggesting their utility as Al scavengers in medical applications (Santos, 2002).
Novel Synthetic Opioids
Dimethylamino compounds have also been explored in the context of novel synthetic opioids, such as U-47700, which have emerged on the illicit drugs market. The pharmacology of these compounds, including their potent euphoric effects and significant impact on drug markets, has been extensively reviewed. This research underscores the importance of understanding the pharmacokinetics and potential risks associated with dimethylamino compounds (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNTRUEBHYQDI-KWASCYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



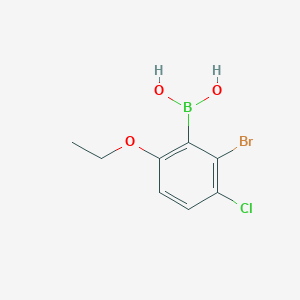





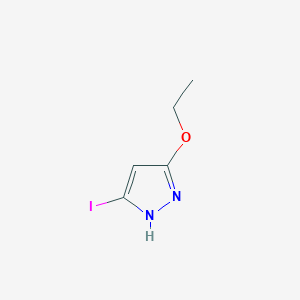
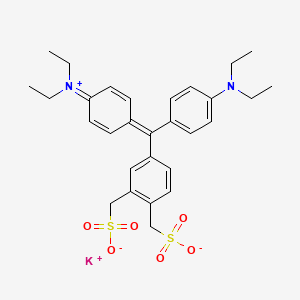
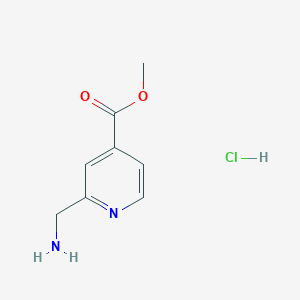


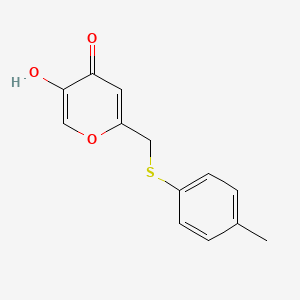
![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)
![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)